N'-(2,4-dinitrophenyl)-4-fluorobenzenesulfonohydrazide
Description
N’-(2,4-dinitrophenyl)-4-fluorobenzenesulfonohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 2,4-dinitrophenyl group and a 4-fluorobenzenesulfonyl group attached to a hydrazide moiety
Properties
IUPAC Name |
N'-(2,4-dinitrophenyl)-4-fluorobenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O6S/c13-8-1-4-10(5-2-8)24(22,23)15-14-11-6-3-9(16(18)19)7-12(11)17(20)21/h1-7,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALZXLWVLXSAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dinitrophenyl)-4-fluorobenzenesulfonohydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-dinitrophenyl)-4-fluorobenzenesulfonohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-dinitrophenyl)-4-fluorobenzenesulfonohydrazide undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles, leading to the substitution of the sulfonyl group.
Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups under appropriate conditions.
Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Condensation: Aldehydes or ketones in the presence of an acid catalyst (e.g., acetic acid) are employed
Major Products Formed
Nucleophilic substitution: Substituted sulfonohydrazides.
Reduction: Amino derivatives of the original compound.
Condensation: Hydrazones
Scientific Research Applications
N’-(2,4-dinitrophenyl)-4-fluorobenzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organic compounds and in analytical chemistry for the detection of aldehydes and ketones.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N’-(2,4-dinitrophenyl)-4-fluorobenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the hydrazide moiety can form covalent bonds with carbonyl groups in proteins, leading to the modification of protein function .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications, particularly in analytical chemistry.
4-Fluorobenzenesulfonyl chloride: A precursor in the synthesis of N’-(2,4-dinitrophenyl)-4-fluorobenzenesulfonohydrazide.
2,4-Dinitrophenol: Shares the 2,4-dinitrophenyl group and has applications in biochemistry and medicine .
Uniqueness
N’-(2,4-dinitrophenyl)-4-fluorobenzenesulfonohydrazide is unique due to the combination of the 2,4-dinitrophenyl and 4-fluorobenzenesulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique characteristics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
